
Oblongine
Vue d'ensemble
Description
Oblongine belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Properties and Structure
Oblongine is classified as an alkaloid with the molecular formula and is known for its complex structure that contributes to its biological activities. The compound is often studied in relation to its derivatives, such as this compound chloride, which exhibit distinct pharmacological effects.
Pharmacological Applications
1. Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving guinea pig isolated smooth muscle, this compound chloride was shown to relax smooth muscle contractions, indicating potential applications in treating conditions characterized by inflammation and spasms .
2. Gastroprotective Properties
this compound has been investigated for its gastroprotective effects. Ethanol extracts containing this compound were found to reduce oxidative stress markers in gastric tissues, suggesting its potential role in preventing gastric ulcers . The mechanisms involved include inhibition of the nuclear factor kappa B (NF-κB) pathway, which is crucial in mediating inflammatory responses.
3. Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents . Its efficacy against specific bacterial strains highlights its potential in treating infections.
Case Studies
Case Study 1: Traditional Medicine Use
In traditional Chinese medicine, this compound is used to treat rheumatism and dysuria. A systematic review highlighted its application in alleviating symptoms associated with these conditions, showcasing its historical significance and ongoing relevance in herbal therapies .
Case Study 2: Cancer Research
Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism for inhibiting tumor growth. The compound's ability to modulate cellular pathways involved in cancer progression positions it as a promising candidate for further research in oncological applications .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms underlying Oblongine's effects on smooth muscle and cardiac tissues?
- Methodological Answer: this compound's mechanisms can be investigated via in vitro assays using isolated guinea pig ileal segments and pulmonary artery rings. Key steps include:
- Pre-contracting tissues with agonists (e.g., epinephrine) and measuring relaxation responses.
- Pharmacological blockade (e.g., propranolol for β-adrenergic receptors, indomethacin for prostaglandins) to identify signaling pathways.
- ATP desensitization protocols to assess purinergic receptor involvement, as this compound-induced relaxation was attenuated by prior ATP exposure .
Q. What experimental models are standard for studying this compound's cardiovascular effects?
- Methodological Answer: Guinea pig models are widely used due to physiological relevance:
- In vitro: Isolated atrial and perfused heart preparations to measure contractility and rate changes.
- In vivo: Anesthetized guinea pigs for hemodynamic profiling (blood pressure, heart rate, blood flow) via intravenous administration.
- Consistency in tissue sourcing, anesthesia protocols, and dose ranges (e.g., 0.5–30 mg/kg in vivo) ensures comparability across studies .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer: Follow NIH guidelines for preclinical reporting (e.g., detailed animal protocols, statistical power calculations). Include:
- Full experimental conditions (temperature, buffer composition, agonist concentrations).
- Raw data tables for dose-response curves (e.g., EC₅₀ values for relaxation).
- Open-access deposition of large datasets in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How do conflicting findings on this compound's inotropic effects (stimulatory vs. inhibitory) relate to experimental design?
- Methodological Answer: Contradictions arise from concentration-dependent and tissue-specific effects:
- Low concentrations (10⁻⁵–10⁻³ M) increase atrial contractility in vitro, while higher doses inhibit contractility and rate in perfused hearts.
- Differences in tissue preparation (e.g., isolated vs. perfused systems) and metabolic factors (e.g., drug clearance in vivo) must be systematically controlled. Use concentration-response matrices and paired statistical tests (e.g., repeated-measures ANOVA) to resolve discrepancies .
Q. What methodological strategies reconcile this compound's in vitro vasodilation with its in vivo hemodynamic effects?
- Methodological Answer: Integrate in vitro and in vivo data through:
- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to link effective concentrations.
- Multivariate regression to assess contributions of vascular relaxation, cardiac output, and autonomic reflexes to blood pressure changes.
- Propranolol-insensitive pathways (e.g., quinacrine-sensitive mechanisms) suggest non-β-adrenergic targets requiring further receptor-binding assays .
Q. How can researchers address negative or inconclusive results in this compound studies?
- Methodological Answer: Transparent reporting is critical. For example:
- If this compound fails to affect a hypothesized pathway (e.g., prostaglandin synthesis), validate assay sensitivity using positive controls (e.g., arachidonic acid).
- Use sensitivity analyses to distinguish biological variability from methodological limitations.
- Publish negative findings in dedicated repositories (e.g., Journal of Negative Results) to inform future research .
Q. Methodological Frameworks
Q. What statistical approaches are optimal for analyzing this compound's dose-response data?
- Methodological Answer:
- Nonlinear regression (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., blockade vs. control).
- Power analysis a priori to determine sample sizes, minimizing Type II errors in in vivo hemodynamic studies .
Q. How to design a research question that aligns with gaps in this compound's receptor-level mechanisms?
- Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound modulate muscarinic or purinergic receptors in vascular smooth muscle, independent of β-adrenergic pathways?"
- Ground hypotheses in prior contradictions (e.g., ATP desensitization effects ) and leverage techniques like radioligand binding assays .
Q. Ethical and Interdisciplinary Considerations
Q. What ethical guidelines apply to animal studies on this compound's hemodynamic effects?
- Methodological Answer: Adhere to:
- NIH’s Guide for the Care and Use of Laboratory Animals for anesthesia, euthanasia, and pain management.
- ARRIVE guidelines for reporting animal experiments (e.g., randomization, blinding).
- Institutional Animal Care and Use Committee (IACUC) approvals for all protocols .
Q. How can computational modeling enhance traditional pharmacological studies of this compound?
- Methodological Answer: Combine in silico approaches with wet-lab
- Molecular docking to predict this compound’s interactions with receptors (e.g., adrenergic, purinergic).
- Systems biology models to simulate dose-dependent effects on blood pressure and cardiac output.
- Validate predictions with targeted in vitro assays (e.g., siRNA knockdown of candidate receptors) .
Propriétés
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZOQWVMMYVBU-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317701 | |
Record name | (-)-Oblongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oblongine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
152230-57-4 | |
Record name | (-)-Oblongine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152230-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Oblongine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oblongine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
109.5 °C | |
Record name | Oblongine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.